molecular formula C19H17NO5 B15053743 Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate

Cat. No.: B15053743
M. Wt: 339.3 g/mol
InChI Key: QYHUSRTZIBSJRU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign reagents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s antibacterial and anti-viral effects are likely due to its ability to disrupt the cell membranes of bacteria and viruses, respectively .

Comparison with Similar Compounds

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 2-(4-ethoxycarbonylphenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C19H17NO5/c1-3-23-18(21)13-7-5-12(6-8-13)17-20-15-11-14(19(22)24-4-2)9-10-16(15)25-17/h5-11H,3-4H2,1-2H3

InChI Key

QYHUSRTZIBSJRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)OCC

Origin of Product

United States

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